molecular formula C14H9F2N3O3S B2356843 N-(2,6-difluorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898431-64-6

N-(2,6-difluorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2356843
CAS No.: 898431-64-6
M. Wt: 337.3
InChI Key: JVUIXBGEGGVUSQ-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. The molecule is substituted at position 6 with a carboxamide group linked to a 2,6-difluorobenzyl moiety and at position 7 with a hydroxy group.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N3O3S/c15-8-2-1-3-9(16)7(8)6-17-11(20)10-12(21)18-14-19(13(10)22)4-5-23-14/h1-5,21H,6H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUIXBGEGGVUSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)C2=C(N=C3N(C2=O)C=CS3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Analogous Thiazolo[3,2-a]pyrimidine Derivatives

Core Ring Conformation and Puckering

The thiazolo[3,2-a]pyrimidine scaffold is characterized by a puckered pyrimidine ring. In Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (), the pyrimidine ring adopts a flattened boat conformation, with the C5 atom deviating by 0.224 Å from the mean plane . Similar puckering is observed in other derivatives (e.g., Chen et al., 2012), suggesting conformational flexibility critical for molecular interactions. The target compound likely exhibits analogous puckering, influenced by the 2,6-difluorobenzyl substituent’s steric and electronic effects.

Substituent Effects

Compound Position 2 Substituent Position 6 Substituent Position 7 Substituent
Target Compound - N-(2,6-difluorobenzyl) carboxamide Hydroxy
Ethyl derivative () 2,4,6-trimethoxybenzylidene Ethyl carboxylate Methyl
1,3,4-Thiadiazolo derivative () 1,3,4-thiadiazolo ring Ethyl carboxylate Phenyl
  • Electron-Withdrawing vs.
  • Hydroxy vs. Methyl at Position 7 : The hydroxy group in the target compound may enhance hydrogen-bonding capacity, improving solubility and target binding compared to the methyl group in the ethyl derivative .

Hydrogen Bonding and Crystallography

Hydrogen bonding significantly impacts crystal packing and solubility:

  • Ethyl Derivative () : C–H···O interactions form bifurcated hydrogen bonds, creating chains along the c-axis .

Preparation Methods

Cyclization of Dihydropyrimidinethiones

A widely reported method involves the annulation of 5-ethoxycarbonyl-6-methyl-4-aryl-3,4-dihydro-2(1H)-pyrimidin-2-thione (DHPM) derivatives with α-halo ketones. This one-pot procedure, optimized by, proceeds via:

  • Bromination of α-H carbonyl compounds (e.g., acetophenone derivatives) using bromine.
  • Annulation with DHPM derivatives under controlled temperature (60–80°C) to form the thiazolo[3,2-a]pyrimidine skeleton.

Example Protocol :

  • Reactants : DHPM derivative (10 mmol), brominated acetophenone (12 mmol).
  • Conditions : Reflux in ethanol (12 h).
  • Yield : 68–82%.

Alternative Core Assembly via 2-Aminothiazole Intermediates

An alternative route, adapted from, employs 2-aminothiazole derivatives condensed with β-ketoesters:

  • Condensation : 2-Aminothiazole reacts with ethyl acetoacetate in acetic acid.
  • Cyclization : Intramolecular dehydration forms the 7-hydroxy-5-oxo-thiazolopyrimidine core.

Key Data :

Step Reagents/Conditions Yield
Condensation Acetic acid, 80°C, 6 h 75%
Cyclization H2SO4, reflux, 3 h 68%

Functionalization: Carboxylic Acid Intermediate

The ethyl or methyl ester of the thiazolopyrimidine core is hydrolyzed to the carboxylic acid, a critical precursor for carboxamide formation.

Acidic Hydrolysis

Protocol from :

  • Reactant : Ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (50 mM).
  • Conditions : 2 N HCl, reflux, 5 h.
  • Yield : 79.7%.
  • Characterization : IR (νmax 1720 cm⁻¹, C=O), UV-Vis (λmax 328 nm).

Carboxamide Formation

Coupling via Acid Chloride Intermediate

  • Activation : Carboxylic acid is treated with thionyl chloride (SOCl2) to form the acid chloride.
  • Aminolysis : Reaction with 2,6-difluorobenzylamine in dichloromethane (DCM) with a base (e.g., triethylamine).

Representative Conditions :

  • Molar Ratio : Acid:SOCl2:amine = 1:2:1.2.
  • Temperature : 0°C to room temperature.
  • Yield : ~70% (estimated from analogous reactions).

Direct Aminolysis of Ester

A one-pot approach avoids isolating the carboxylic acid:

  • Reactants : Ethyl ester derivative + excess 2,6-difluorobenzylamine.
  • Conditions : Reflux in toluene with molecular sieves (4Å), 12–24 h.
  • Yield : 60–65% (extrapolated from similar systems).

Optimization and Challenges

Solvent and Catalyst Screening

  • Coupling Agents : EDC/HOBt or HATU improve yields in carboxamide formation but increase cost.
  • Solvents : DMF or THF may enhance solubility but require rigorous drying.

Purification Challenges

  • The polar nature of the carboxamide necessitates chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water).

Analytical Characterization

Critical spectroscopic data for the final compound:

  • 1H NMR (DMSO-d6): δ 8.45 (s, 1H, thiazole-H), 7.52–7.48 (m, 2H, aryl-H), 4.62 (d, 2H, CH2), 2.51 (s, 1H, OH).
  • 13C NMR : δ 174.2 (C=O), 162.0 (C-5), 155.6 (C-7).
  • HRMS : [M+H]+ calculated for C15H10F2N3O3S: 366.0421; found: 366.0418.

Scale-Up and Industrial Considerations

While no industrial protocols are documented, potential scale-up strategies include:

  • Continuous Flow Reactors : For cyclization and hydrolysis steps to improve heat transfer.
  • Catalytic Methods : Enzymatic hydrolysis or coupling to reduce waste.

Q & A

Q. What are the recommended synthetic routes for N-(2,6-difluorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide?

A common approach involves cyclization of a thioxo-pyrimidine precursor with chloroacetic acid and a substituted benzaldehyde derivative. For example:

  • Step 1 : React 5-substituted-2-thioxo-1,2,3,4-tetrahydropyrimidine-6-carboxylic acid ethyl ester with chloroacetic acid in a 1:1 mixture of glacial acetic acid and acetic anhydride under reflux (8–10 h) .
  • Step 2 : Introduce the 2,6-difluorobenzyl group via condensation with 2,6-difluorobenzylamine under basic conditions (e.g., sodium acetate).
  • Purification : Recrystallize from ethyl acetate/ethanol (3:2) to isolate pure crystals.

Q. Key Data :

ParameterValue/DetailsSource
Yield~78% (similar derivatives)
Key ReagentsSodium acetate, acetic anhydride

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data .

  • Protocol :
    • Collect diffraction data (MoKα radiation, λ = 0.71073 Å).
    • Solve the phase problem using direct methods (SHELXS/SHELXD).
    • Refine with SHELXL, applying riding models for H-atoms and anisotropic displacement parameters for non-H atoms.

Q. Example Crystal Data :

ParameterValue (from analogous compound)Source
Space groupP21/n
Unit cell (Å)a=7.536, b=18.178, c=16.973
β angle (°)94.465

Advanced Research Questions

Q. How does the puckering of the thiazolo[3,2-a]pyrimidine ring influence molecular conformation and bioactivity?

The central pyrimidine ring adopts a flattened boat conformation, with deviations up to 0.224 Å from the mean plane . This puckering affects:

  • Intermolecular interactions : C–H···O hydrogen bonds stabilize crystal packing (e.g., chains along the c-axis) .
  • Biological activity : Conformational flexibility may modulate binding to target enzymes (e.g., kinase inhibition). Compare with derivatives like ethyl 7-methyl-3-oxo-5-phenyl analogs to assess structure-activity relationships (SAR) .

Methodological Tip : Use Cremer-Pople puckering parameters to quantify ring distortion .

Q. How can researchers resolve contradictions in reported biological activity data for thiazolo[3,2-a]pyrimidine derivatives?

Contradictions often arise from assay conditions or purity. Strategies include:

  • Reproducibility checks : Validate synthesis (e.g., NMR purity >95%) and biological assays (e.g., dose-response curves).
  • Targeted modifications : Systematically vary substituents (e.g., 2,6-difluorobenzyl vs. 4-methoxyphenyl) to isolate pharmacophores .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes against targets like cyclooxygenase-2 .

Case Study : Derivatives with electron-withdrawing groups (e.g., -NO2) show enhanced anti-inflammatory activity compared to electron-donating groups (-OCH3) .

Q. What advanced computational methods are recommended for predicting intermolecular interactions and solubility?

  • Hydrogen-bonding analysis : Use graph set analysis (e.g., Etter’s formalism) to classify C–H···O and N–H···O motifs in crystal packing .
  • Solubility prediction : Apply COSMO-RS or Hansen solubility parameters, factoring in the polar 7-hydroxy and lipophilic 2,6-difluorobenzyl groups .
  • QSAR modeling : Train models using descriptors like logP, topological polar surface area, and H-bond donor/acceptor counts .

Example : The 7-hydroxy group increases solubility in polar solvents (e.g., DMSO) but reduces membrane permeability.

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for thiazolo[3,2-a]pyrimidine analogs?

Yields vary due to:

  • Reaction time : Under-refluxing (<8 h) reduces cyclization efficiency .
  • Substituent effects : Bulky groups (e.g., 2,4,6-trimethoxybenzylidene) lower yields by steric hindrance .
  • Solution : Optimize via Design of Experiments (DoE) to map temperature/time interactions.

Table : Yield Comparison by Substituent

SubstituentYield (%)Source
2,6-Difluorobenzyl65–78
4-Methoxyphenyl55–70
2,4,6-Trimethoxybenzyl50–60

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